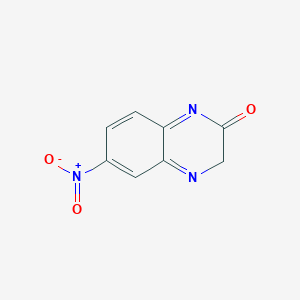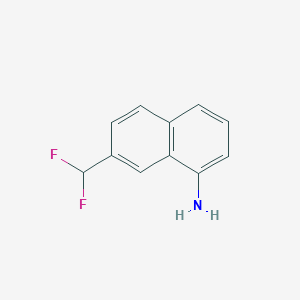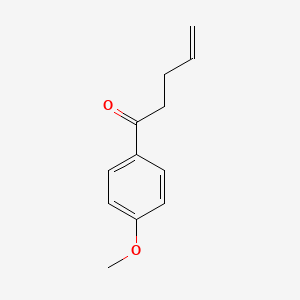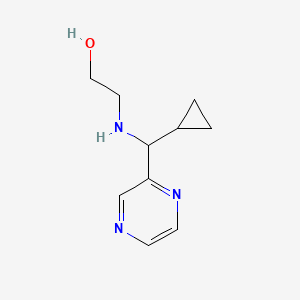
Methyl 2-(4-Formylphenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-Formylphenyl)-2-hydroxyacetate: is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Formylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-formylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in Methyl 2-(4-Formylphenyl)-2-hydroxyacetate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 2-(4-Carboxyphenyl)-2-hydroxyacetic acid.
Reduction: Methyl 2-(4-Hydroxymethylphenyl)-2-hydroxyacetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Wirkmechanismus
The mechanism by which Methyl 2-(4-Formylphenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-Hydroxyphenyl)-2-hydroxyacetate: Lacks the formyl group, leading to different reactivity and applications.
Methyl 2-(4-Methoxyphenyl)-2-hydroxyacetate: Contains a methoxy group instead of a formyl group, resulting in altered chemical properties.
Uniqueness: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is unique due to the presence of both a formyl group and a hydroxyacetate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
methyl 2-(4-formylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-6,9,12H,1H3 |
InChI-Schlüssel |
IVMHVDNBWPGRDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
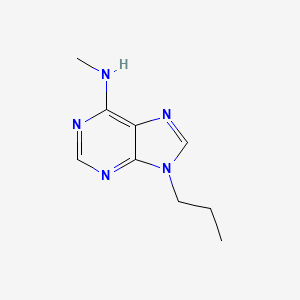
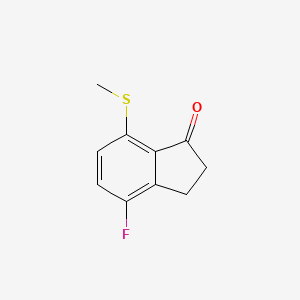
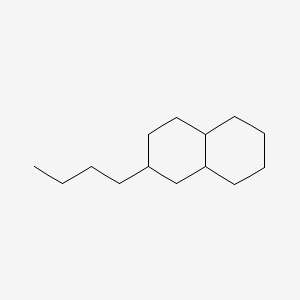
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)

![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
